molecular formula C11H23N B13524769 3-(2-Methylpentyl)piperidine

3-(2-Methylpentyl)piperidine

Cat. No.: B13524769
M. Wt: 169.31 g/mol
InChI Key: IJAIMKKLWUJZAL-UHFFFAOYSA-N
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Description

3-(2-Methylpentyl)piperidine is a piperidine derivative featuring a branched 2-methylpentyl substituent at the 3-position of the piperidine ring. Its structural uniqueness lies in the lipophilic 2-methylpentyl group, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability compared to simpler alkyl-substituted piperidines.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3-(2-methylpentyl)piperidine

InChI

InChI=1S/C11H23N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h10-12H,3-9H2,1-2H3

InChI Key

IJAIMKKLWUJZAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpentyl)piperidine typically involves the formation of the piperidine ring through various cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylpentylamine with a suitable dihalide can lead to the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions and catalytic processes to ensure high yields and purity. The use of catalysts such as palladium or rhodium complexes can facilitate the cyclization reactions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpentyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives .

Scientific Research Applications

3-(2-Methylpentyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpentyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The compound can also interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

Piperidine derivatives differ primarily in the substituents attached to the nitrogen or carbon positions. Below is a comparison of 3-(2-Methylpentyl)piperidine with structurally related compounds:

Compound Substituent(s) Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 2-Methylpentyl at C3 Not explicitly reported Patent-listed compound; potential receptor ligand with enhanced lipophilicity
3-(3-Methyloxetan-3-yl)piperidine 3-Methyloxetan at C3 155.2 Pharmaceutical and agrochemical applications; high purity (≥95%) and chemical stability
(+)-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine 3-Hydroxyphenyl at C3, propyl at N1 Not reported High-affinity sigma receptor ligand; distinct from phencyclidine (PCP) receptor binding
Piperidine alkaloids (e.g., Nigramides) Varied acyl and aryl groups 250–600 (estimated) Bioactive properties (e.g., sleep improvement, antimicrobial activity)
Chiral piperidine derivatives Substituents at C3 and C5 Varies Improved potency in PCAF inhibitors with chiral centers; KD values reduced by 25–50%

Key Research Findings

Substituent Position Matters : Piperidine derivatives with substituents at C3 (e.g., hydroxyphenyl, methyloxetan) show higher receptor selectivity than those substituted at N1 .

Chirality Enhances Potency : Chiral centers in piperidine rings (e.g., compound 40 ) reduce KD values by up to 50%, emphasizing the role of stereochemistry.

Biological vs. Synthetic Origins : Natural piperidine alkaloids (e.g., Nigramides ) exhibit diverse bioactivity but lack the synthetic tunability of compounds like this compound.

Biological Activity

3-(2-Methylpentyl)piperidine is a compound belonging to the piperidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Piperidine Compounds

Piperidine derivatives are known for their significant role in medicinal chemistry. They serve as key scaffolds in the design of various pharmaceuticals, particularly due to their ability to interact with multiple biological targets. The piperidine ring structure allows for modifications that can enhance biological activity and specificity towards certain receptors or enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at different positions on the piperidine ring can lead to variations in potency and selectivity for specific biological targets. For instance, studies have shown that substituents at the 2 and 3 positions can significantly alter the compound's interaction with receptors involved in neurotransmission and other physiological processes .

Antidepressant Activity

Research indicates that certain piperidine derivatives exhibit antidepressant properties through mechanisms such as monoamine oxidase (MAO) inhibition. For example, compounds similar to this compound have been evaluated for their ability to inhibit MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters like serotonin and dopamine .

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective effects. Studies suggest that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

Case Study 1: Antidepressant Activity Evaluation

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The evaluation involved behavioral tests such as the forced swim test and tail suspension test, which indicated a reduction in despair-like behavior comparable to established antidepressants .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The study utilized cell cultures exposed to neurotoxic agents, revealing that compounds similar to this compound could significantly reduce cell death and promote cell survival through antioxidant mechanisms .

In Silico Studies

Recent advancements in computational methods have facilitated the exploration of the biological activity spectrum of piperidine derivatives. In silico docking studies predict the binding affinity of this compound to various targets, suggesting potential interactions with receptors involved in pain modulation and inflammation . These predictions highlight the compound's versatility as a therapeutic agent.

Summary of Biological Activities

Biological Activity Mechanism References
AntidepressantMAO inhibition
NeuroprotectiveAChE/BuChE inhibition
AntioxidantReduction of oxidative stress
Pain modulationInteraction with pain receptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Methylpentyl)piperidine and its derivatives?

  • Methodological Answer : Arylpiperidine derivatives can be synthesized via alkylation or reductive amination. For example, Pfizer’s protocol involves reacting a piperidine precursor (e.g., 1-benzyl-3,4-dehydro-piperidine) with alkyl halides under controlled conditions. Reaction parameters include:

  • Solvent : Dichloromethane or ethanol.
  • Catalyst : Sodium hydroxide or palladium-based catalysts for deprotection.
  • Purification : Column chromatography with silica gel, followed by recrystallization.
  • Yield Optimization : Adjust molar ratios (1:1.2 for nucleophile:electrophile) and reaction time (12–24 hrs) .
    • Characterization : Post-synthesis, use 1H^1 \text{H}-NMR (e.g., δ 1.6–3.8 ppm for piperidine protons) and mass spectrometry (parent ion at m/z 426.2) for structural confirmation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze proton environments (e.g., methylpentyl side chain protons at δ 0.8–1.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., parent peak at m/z 307.34 for related piperidine derivatives).
  • Chromatography : Validate purity (>95%) using HPLC with C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Toxicity Mitigation : Avoid inhalation (acute toxicity category 4) and skin contact (irritation category 2).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with sterically hindered substituents?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., iridium for enantioselective synthesis) to enhance stereochemical control .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of bulky intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproduct formation .
    • Case Study : Pfizer achieved 32% yield for 3-(2-methoxyphenyl)piperidine via stepwise alkylation and deprotection, highlighting the need for iterative optimization .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the pharmacological activity of this compound analogs?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) using receptor-binding assays (e.g., σ-1 or histamine H3 receptors).
  • Key Findings : Electron-withdrawing groups (e.g., -CF3_3) enhance receptor affinity, as seen in (S)-2-(trifluoromethyl)piperidine derivatives (IC50_{50} < 100 nM) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. How should researchers resolve contradictions in spectral data for structurally similar piperidine derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (where feasible) to confirm stereochemistry.
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to assign ambiguous peaks in crowded spectra.
  • Literature Benchmarking : Compare with published data for analogs like 3-(thiazolyl)piperidine (δ 7.25–7.6 ppm for aromatic protons) .

Q. What strategies are effective in assessing the environmental impact and biodegradability of this compound?

  • Methodological Answer :

  • Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to measure acute toxicity (EC50_{50}).
  • Degradation Studies : Perform OECD 301B tests (28-day aerobic biodegradation) to evaluate persistence.
  • Bioaccumulation Potential : Calculate log KowK_{\text{ow}} (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk .

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